molecular formula C20H22N4O3S2 B10892541 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone

2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone

Cat. No.: B10892541
M. Wt: 430.5 g/mol
InChI Key: DYBCXQHOIZITPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone is a complex organic compound that features a benzimidazole ring fused with a sulfonyl group and an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone typically involves multiple steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the benzimidazole ring.

    Formation of the Imidazolidinone Moiety: The imidazolidinone ring is formed by the reaction of an amine with a carbonyl compound, followed by cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone can undergo various types of chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid (for nitration), halogens (for halogenation).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Nitrobenzimidazole, halobenzimidazole derivatives.

Scientific Research Applications

2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like omeprazole and lansoprazole, which are used as proton pump inhibitors.

    Sulfonyl Compounds: Compounds like sulfonylureas, which are used as antidiabetic agents.

    Imidazolidinone Derivatives: Compounds like imidazolidinyl urea, which is used as a preservative in cosmetics.

Uniqueness

2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H22N4O3S2

Molecular Weight

430.5 g/mol

IUPAC Name

2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-[3-(4-methylphenyl)sulfonylimidazolidin-1-yl]ethanone

InChI

InChI=1S/C20H22N4O3S2/c1-14-3-6-16(7-4-14)29(26,27)24-10-9-23(13-24)19(25)12-28-20-21-17-8-5-15(2)11-18(17)22-20/h3-8,11H,9-10,12-13H2,1-2H3,(H,21,22)

InChI Key

DYBCXQHOIZITPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2)C(=O)CSC3=NC4=C(N3)C=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.